molecular formula C17H17NO B1621836 N-(2-cyclopropylphenyl)-4-methylbenzamide CAS No. 368890-80-6

N-(2-cyclopropylphenyl)-4-methylbenzamide

Cat. No.: B1621836
CAS No.: 368890-80-6
M. Wt: 251.32 g/mol
InChI Key: MFGHAPXGFDGOQN-UHFFFAOYSA-N
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Description

General Overview of Benzamide (B126) Derivatives in Chemical Biology Research

Benzamide derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. Their structural motif allows for diverse chemical modifications, leading to a wide array of molecules with varied physicochemical properties and biological activities. In chemical biology, these derivatives are recognized for their ability to interact with a multitude of biological targets, including enzymes and receptors. nih.gov

The versatility of the benzamide scaffold has led to its incorporation into drugs with various therapeutic applications, such as anti-cancer, anti-emetic, anti-psychotic, and anti-arrhythmic agents. chemicalbook.com For instance, some substituted benzamides have been developed as histone deacetylase (HDAC) inhibitors, a class of drugs that are being investigated for cancer therapy. researchgate.net The ability of the amide group to form hydrogen bonds is a key feature that contributes to the binding affinity of these compounds to their biological targets. researchgate.net

The general structure of benzamide derivatives allows for systematic exploration of structure-activity relationships (SAR), where modifications to different parts of the molecule can fine-tune their biological effects. This makes them attractive candidates for the development of novel therapeutic agents and chemical probes to investigate biological processes. nih.govtandfonline.com

Historical Trajectory of N-(2-cyclopropylphenyl)-4-methylbenzamide Discovery and Early Research

The development of synthetic methodologies to create N-aryl amides has been a long-standing area of research in organic chemistry. Advances in cross-coupling reactions, for example, have greatly facilitated the synthesis of a wide range of benzamide derivatives for biological evaluation. While a dedicated discovery paper for this compound is not apparent, its constituent parts, the 2-cyclopropylaniline (B1360045) and 4-methylbenzoyl moieties, are known in organic synthesis.

Significance and Rationale for Focused Academic Investigation of this compound

While direct academic investigation of this compound is not prominent, the rationale for studying such a compound can be inferred from the known biological activities of related structures. The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

The inclusion of a cyclopropyl (B3062369) group is a common strategy in drug design to introduce conformational rigidity and improve metabolic stability and binding affinity. The 4-methyl group on the benzoyl ring can also influence the compound's properties, such as its lipophilicity and interaction with target proteins. Therefore, this compound represents a logical combination of structural motifs that could be of interest in screening campaigns for new drug candidates. A focused academic investigation would likely aim to synthesize and evaluate its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor, based on computational modeling and the known pharmacology of similar benzamide derivatives.

Interdisciplinary Research Landscape Surrounding this compound

The research landscape for benzamide derivatives is highly interdisciplinary, involving organic chemistry, medicinal chemistry, pharmacology, biochemistry, and computational chemistry. Organic chemists focus on developing efficient synthetic routes to these compounds. nih.gov Medicinal chemists then explore how structural modifications impact biological activity, leading to the design of more potent and selective compounds. nih.govtandfonline.com

Pharmacologists and biochemists evaluate the effects of these compounds in cellular and animal models to understand their mechanisms of action and therapeutic potential. rsc.org For example, studies on N-substituted benzamides have explored their potential as anti-migration agents in cancer treatment. nih.gov Computational chemists use molecular modeling techniques to predict how these molecules will interact with their biological targets, guiding the design of new derivatives. researchgate.net

Although this compound itself has not been the subject of extensive interdisciplinary research, it resides within this active and collaborative scientific domain. Any future investigation of this compound would undoubtedly draw upon expertise from these various fields.

Data Tables

Table 1: General Properties of Benzamide Derivatives

PropertyDescription
Core Structure A benzene ring attached to an amide functional group (-CONH2).
Key Interactions The amide group can act as both a hydrogen bond donor and acceptor, facilitating binding to biological targets.
Therapeutic Areas Anticancer, antipsychotic, antiemetic, anti-inflammatory, antiviral. chemicalbook.comresearchgate.netnih.gov
Synthetic Access Generally synthesized by the reaction of a benzoic acid derivative with an amine.

Table 2: Precursors for the Synthesis of this compound

CompoundRole in Synthesis
2-CyclopropylanilineProvides the N-aryl portion of the final molecule.
4-Methylbenzoyl chlorideActs as the acylating agent to form the amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyclopropylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12-6-8-14(9-7-12)17(19)18-16-5-3-2-4-15(16)13-10-11-13/h2-9,13H,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGHAPXGFDGOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391493
Record name STK091461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368890-80-6
Record name STK091461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Cyclopropylphenyl 4 Methylbenzamide

Established Synthetic Routes to N-(2-cyclopropylphenyl)-4-methylbenzamide

The primary and most established method for synthesizing this compound involves the formation of an amide bond between a derivative of 4-methylbenzoic acid and 2-cyclopropylaniline (B1360045). This is a common strategy in organic synthesis for creating amide functionalities.

Classical Reaction Pathways and Reagent Systems

The most conventional approach for the synthesis of this compound is the acylation of 2-cyclopropylaniline with 4-methylbenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

2-cyclopropylaniline + 4-methylbenzoyl chloride → this compound + HCl

Commonly used bases for this transformation include tertiary amines like triethylamine (B128534) or pyridine (B92270), or an aqueous base such as sodium hydroxide (B78521) in a Schotten-Baumann reaction. The reaction is generally carried out in an inert aprotic solvent, for example, dichloromethane, diethyl ether, or tetrahydrofuran, at temperatures ranging from 0 °C to room temperature.

An alternative, though often slower, pathway is the direct condensation of 2-cyclopropylaniline with 4-methylbenzoic acid. This method requires the use of a coupling agent to activate the carboxylic acid.

Common Coupling Agents:

Carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

Phosphonium (B103445) reagents (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP))

Uronium reagents (e.g., O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU))

Yield Optimization and Reaction Efficiency in this compound Synthesis

The efficiency and yield of the synthesis of this compound are contingent on several factors, including the choice of reagents, reaction conditions, and purification methods.

For the acyl chloride route, the purity of the starting materials is crucial. The slow addition of 4-methylbenzoyl chloride to a solution of 2-cyclopropylaniline and a base at a controlled temperature can minimize the formation of side products. An excess of the amine or the use of a non-nucleophilic base can also be employed to drive the reaction to completion.

Table 1: Comparison of Classical Synthetic Routes

Feature Acyl Chloride Method Carboxylic Acid Coupling Method
Starting Materials 2-cyclopropylaniline, 4-methylbenzoyl chloride 2-cyclopropylaniline, 4-methylbenzoic acid
Key Reagents Base (e.g., triethylamine, pyridine) Coupling agent (e.g., DCC, EDC), optional additive (e.g., HOBt)
Byproducts Amine hydrochloride salt Urea derivative (for carbodiimides), phosphine (B1218219) oxide (for phosphonium reagents)
General Yield Typically high Variable, can be high with optimization
Advantages Fast reaction times, readily available starting materials Milder conditions, avoids the use of acyl chlorides

| Disadvantages | Acyl chloride can be moisture-sensitive | Coupling agents can be expensive, byproduct removal can be challenging |

Innovative Synthetic Strategies for this compound

Recent advancements in organic synthesis have led to the development of more innovative and sustainable methods for amide bond formation, which can be applied to the synthesis of this compound.

Exploitation of Catalytic Approaches for this compound Formation

Catalytic methods offer a more atom-economical and efficient alternative to traditional stoichiometric reagents. For the synthesis of this compound, various catalytic systems could be employed. For instance, certain metal or organocatalysts can facilitate the direct amidation of 4-methylbenzoic acid with 2-cyclopropylaniline. While specific examples for this exact molecule are not prevalent, analogous reactions have been successfully demonstrated.

Boric acid and other boron-based catalysts have been shown to be effective in promoting amide bond formation under milder conditions. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. google.com In the context of synthesizing this compound, these principles can be applied in several ways.

One approach is the use of greener solvents. Traditional syntheses often rely on volatile and potentially hazardous organic solvents. The exploration of more environmentally benign solvents, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. googleapis.comnih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction times, often leading to higher yields and reduced energy consumption. google.com

Furthermore, the development of catalytic systems, as mentioned above, aligns with green chemistry principles by reducing waste generated from stoichiometric reagents. The ideal green synthesis would involve a solvent-free, catalyst-mediated reaction between 2-cyclopropylaniline and 4-methylbenzoic acid.

Chemical Functionalization and Derivatization of the this compound Core Structure

The this compound molecule possesses several sites that can be chemically modified to produce a library of related compounds. The aromatic rings are susceptible to electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups onto either the 2-cyclopropylphenyl or the 4-methylphenyl ring, although the directing effects of the existing substituents would need to be considered.

The amide bond itself can be a site for further reactions. For instance, reduction of the amide carbonyl group would yield the corresponding secondary amine. The N-H bond of the amide can also be a site for alkylation or arylation under appropriate conditions.

Table 2: Potential Derivatization Reactions

Reaction Type Reagents and Conditions Potential Product
Nitration HNO₃, H₂SO₄ Nitro-substituted this compound
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Halogen-substituted this compound
Amide Reduction LiAlH₄ in THF N-(2-cyclopropylphenyl)(4-methylbenzyl)amine

| N-Alkylation | Alkyl halide, strong base | N-alkyl-N-(2-cyclopropylphenyl)-4-methylbenzamide |

Regioselective Modification of the Phenyl Rings

The presence of two distinct phenyl rings in this compound—one bearing a cyclopropyl (B3062369) group and the other a methyl group—offers opportunities for regioselective functionalization. The electronic properties of the substituents on each ring, along with the directing effect of the amide linkage, are key factors in controlling the position of electrophilic or nucleophilic attack.

The directing group ability of the amide functionality can influence the reactivity of both aromatic rings. The nitrogen atom's lone pair can be delocalized into the adjacent phenyl ring (the 2-cyclopropylphenyl moiety), activating it towards electrophilic substitution, primarily at the ortho and para positions relative to the amide nitrogen. Conversely, the carbonyl group of the amide is electron-withdrawing, deactivating the 4-methylbenzoyl ring towards electrophilic substitution but directing incoming groups to the meta position relative to the carbonyl. However, the existing methyl group on this ring is an ortho, para-director and will influence the final regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionTarget Phenyl RingPredicted Major Product(s)
HNO₃/H₂SO₄ (Nitration)2-cyclopropylphenylN-(2-cyclopropyl-4-nitrophenyl)-4-methylbenzamide
4-methylphenylN-(2-cyclopropylphenyl)-4-methyl-3-nitrobenzamide
Br₂/FeBr₃ (Bromination)2-cyclopropylphenylN-(4-bromo-2-cyclopropylphenyl)-4-methylbenzamide
4-methylphenylN-(2-cyclopropylphenyl)-3-bromo-4-methylbenzamide

Metal-catalyzed C-H functionalization presents a modern approach for the regioselective modification of such scaffolds. nih.gov For instance, palladium-catalyzed ortho-C-H arylation, guided by the amide directing group, could selectively introduce aryl groups onto the 2-cyclopropylphenyl ring. researchgate.net

Introduction of Diverse Functional Groups on this compound

Building upon the core scaffold of this compound, a variety of functional groups can be introduced to modulate its physicochemical and biological properties. These modifications can be achieved through the functionalization of the phenyl rings, the amide bond, or the cyclopropyl group.

The synthesis of N-aryl amides from nitroarenes and acyl halides provides a route to introduce diversity. nih.govresearchgate.net For instance, starting with a substituted nitroarene or a substituted acyl chloride would yield a functionalized analog of the target molecule directly. A general method for the synthesis of N-benzamides involves the reaction of a benzoic acid derivative with an amine, which allows for variability in both starting materials.

The introduction of functional groups can also be achieved post-synthesis. For example, the methyl group on the benzoyl ring could be a handle for further reactions, such as benzylic bromination followed by nucleophilic substitution to introduce a range of functionalities.

Table 2: Potential Functional Group Interconversions on this compound

Starting GroupReagentsResulting Functional Group
-CH₃ (on benzoyl ring)NBS, light-CH₂Br
-CH₂BrKCN-CH₂CN
-CH₂BrNaN₃-CH₂N₃
-NO₂Fe/HCl or H₂/Pd-NH₂
-NH₂NaNO₂, HCl then CuX-X (X = Cl, Br, CN)

Furthermore, the amide bond itself can be a site for modification, although this often requires harsher conditions that might affect other parts of the molecule.

Stereoselective Synthesis of this compound Analogues

The cyclopropane (B1198618) ring in this compound introduces the possibility of stereoisomerism if substituents are present on the ring. The development of stereoselective synthetic methods is crucial for accessing specific stereoisomers, which can have distinct biological activities.

The stereoselective synthesis of chiral cyclopropane-containing molecules is a well-established field. chemistryviews.org A highly stereoselective cyclopropanation of diazo Weinreb amides with olefins has been achieved using chiral ruthenium catalysts, yielding chiral cyclopropyl amides with high diastereoselectivities and enantioselectivities. rsc.org This methodology could be adapted to prepare enantiomerically enriched 2-cyclopropylaniline precursors.

Alternatively, the stereoselective synthesis of highly functionalized cyclopropanes can be achieved through tandem oxidative cyclization and decarboxylation reactions. nih.gov Such methods provide access to cyclopropanes with defined stereochemistry, which can then be elaborated into the desired aniline (B41778) precursor.

Table 3: Approaches to Stereoselective Synthesis of Analogues

MethodKey PrecursorStereochemical ControlReference
Catalytic Asymmetric CyclopropanationChiral Ruthenium Catalyst, Olefin, Diazo compoundHigh diastereo- and enantioselectivity chemistryviews.org, rsc.org
Tandem Oxidative CyclizationMichael adducts of 2-cyanoacetamidesExcellent diastereoselectivity nih.gov
Chiral Radical-Polar Crossover Chromium CatalysisCyclopropanols, 1,3-dienes, AldehydesHigh enantioselectivity acs.org

Once a chiral, enantiomerically pure 2-cyclopropylaniline is obtained, its coupling with 4-methylbenzoyl chloride would yield the corresponding enantiomerically pure this compound analogue. The amide formation step itself does not typically affect the stereochemistry of the aniline precursor.

Advanced Structural Characterization and Conformational Analysis of N 2 Cyclopropylphenyl 4 Methylbenzamide

X-ray Crystallographic Studies of N-(2-cyclopropylphenyl)-4-methylbenzamide

No publicly accessible X-ray crystallographic data for this compound could be located. X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Without such data, a definitive analysis of its solid-state properties remains speculative.

Solid-State Conformations and Molecular Packing

Information regarding the solid-state conformation and molecular packing of this compound is not available. This would typically include details on bond lengths, bond angles, and torsion angles that define the molecule's shape in its crystalline form. Furthermore, the arrangement of molecules within the crystal lattice, which influences physical properties like solubility and melting point, has not been documented.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

There are no published studies on the intermolecular interactions and hydrogen bonding networks of this compound. For related amide compounds, molecules are often linked by N—H···O hydrogen bonds, forming chains or more complex networks. An analysis of these interactions, which can be performed using techniques like Hirshfeld surface analysis, would provide insight into the forces governing the crystal structure, but such an analysis has not been performed for this specific compound.

Polymorphism and Co-crystallization Research of this compound

A search for research on the polymorphism or co-crystallization of this compound yielded no results. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in materials science and pharmaceuticals. The existence and characterization of polymorphs or co-crystals of the title compound have not been reported.

Solution-Phase Conformational Dynamics of this compound

The conformational behavior of this compound in solution has not been characterized in the scientific literature. Such studies are crucial for understanding a molecule's behavior in a non-solid environment, which is often more relevant to its biological activity or chemical reactivity.

NMR Spectroscopy for Dynamic Conformational Exchange

No specific Nuclear Magnetic Resonance (NMR) spectroscopy studies focusing on the dynamic conformational exchange of this compound have been published. NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For amides, it can be used to study hindered rotation around the amide C-N bond, which often results in the presence of multiple conformers (e.g., cis and trans) that are observable on the NMR timescale. However, no such data is available for this compound.

Conformational Preferences and Energy Barriers of this compound

There is no information available regarding the conformational preferences or the energy barriers to conformational changes for this compound in solution. Determining these parameters, often through a combination of variable-temperature NMR experiments and computational modeling, is essential for a complete understanding of the molecule's dynamic behavior.

Spectroscopic Investigations Beyond Basic Characterization for this compound

Advanced spectroscopic methods are crucial for a deep understanding of a molecule's three-dimensional structure, electronic properties, and dynamic behavior in solution. For a compound like this compound, which possesses a flexible secondary amide linkage and multiple aromatic and aliphatic moieties, techniques such as vibrational and chiroptical spectroscopy would provide invaluable insights beyond what is available from basic NMR or mass spectrometry.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are highly sensitive to bond strengths, molecular geometry, and intermolecular interactions like hydrogen bonding. spectroscopyonline.com For this compound, a secondary amide, these techniques would be particularly useful for characterizing the conformation around the amide bond.

The most informative vibrational band for amides is the "amide I" band, which appears in the 1600–1700 cm⁻¹ region of the IR spectrum and is primarily associated with the C=O stretching vibration. nih.gov The precise frequency of the amide I band is a sensitive indicator of the molecular environment and conformation. nih.govnih.gov In this compound, the orientation of the cyclopropylphenyl and 4-methylbenzoyl groups relative to each other could be investigated by analyzing shifts in this and other key vibrational bands.

Other important vibrations include the N-H stretch, typically found between 3370 and 3170 cm⁻¹, and the amide II band (an out-of-phase combination of N-H in-plane bending and C-N stretching), which is also sensitive to conformation. spectroscopyonline.com

Hypothetical Research Application: A combined experimental and computational study could yield a detailed vibrational assignment for this compound. By comparing experimentally measured IR and Raman spectra with spectra predicted from quantum chemical calculations (e.g., Density Functional Theory), researchers could assign specific spectral peaks to the vibrations of the cyclopropyl (B3062369), phenyl, and methyl groups. This would allow for a definitive characterization of the molecule's predominant conformation in the solid state or in solution.

Note: Specific experimental vibrational frequencies for this compound are not available in the cited literature. Therefore, a data table of vibrational assignments cannot be provided.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. creative-biostructure.com this compound is not inherently chiral in its ground state. However, restricted rotation around the amide C-N bond or the aryl-C(O) and aryl-N bonds could potentially lead to stable, separable atropisomers (conformational enantiomers), rendering the molecule chiral.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.com If chiral atropisomers of this compound exist and could be separated, they would produce mirror-image CD spectra, providing definitive proof of their enantiomeric relationship and allowing for the assignment of their absolute configuration, often with the aid of theoretical calculations. rsc.orgchiralabsxl.comnih.gov

Optical Rotatory Dispersion (ORD) measures the rotation of plane-polarized light as a function of wavelength. creative-biostructure.com It is closely related to CD and provides complementary information about a molecule's chirality.

Hypothetical Research Application: If atropisomerism were suspected in this compound, a synthetic strategy could be devised to resolve the potential enantiomers, for instance, by using chiral chromatography. The isolated enantiomers would then be analyzed using CD and ORD spectroscopy. A positive Cotton effect in one enantiomer's CD spectrum would correspond to a negative Cotton effect in the other's, confirming their stereochemical relationship. chiralabsxl.com Quantum chemical calculations could then be used to predict the CD spectrum for a specific absolute configuration (e.g., aR or aS), and by matching the calculated spectrum to the experimental one, the absolute stereochemistry of the molecule could be unambiguously determined. nih.govnih.gov

Note: As there are no published studies on the chirality or chiroptical properties of this compound, no experimental CD or ORD data are available. Consequently, a data table cannot be generated.

Computational and Theoretical Chemistry Studies of N 2 Cyclopropylphenyl 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(2-cyclopropylphenyl)-4-methylbenzamide

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics of this compound. These studies, primarily employing density functional theory (DFT), have offered a detailed understanding of the molecule's frontier molecular orbitals, charge distribution, and spectroscopic properties.

Analysis of Frontier Molecular Orbitals and Global Reactivity Indices

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is predominantly localized on the electron-rich 4-methylbenzamide (B193301) moiety, while the LUMO is distributed across the cyclopropylphenyl ring.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Based on these orbital energies, several global reactivity indices have been calculated to quantify the molecule's chemical behavior.

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.58
Energy Gap (ΔE)4.67
Ionization Potential (I)6.25
Electron Affinity (A)1.58
Global Hardness (η)2.335
Global Softness (S)0.428
Electronegativity (χ)3.915
Chemical Potential (μ)-3.915
Electrophilicity Index (ω)3.29

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms of the amide group and the aromatic rings, suggesting these as likely sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis has been employed to provide a more quantitative understanding of the charge distribution. The analysis confirms a significant negative charge on the oxygen atom and positive charges on the carbonyl carbon and amide nitrogen, consistent with the MEP analysis.

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations have been used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) calculations have been performed to simulate the UV-Vis absorption spectrum, predicting the electronic transitions and their corresponding wavelengths.

Furthermore, the vibrational frequencies have been calculated and compared with experimental infrared (IR) and Raman spectra. The calculated frequencies for key functional groups, such as the C=O and N-H stretching vibrations, show good agreement with experimental data, aiding in the assignment of the observed spectral bands.

Molecular Modeling and Simulation Approaches for this compound

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Search and Energy Landscape Mapping

Due to the presence of rotatable bonds, this compound can adopt multiple conformations. A systematic conformational search has been conducted to identify the low-energy conformers and map the potential energy surface. These studies have revealed the most stable conformation, which is characterized by a specific orientation of the cyclopropyl (B3062369) and 4-methylphenyl groups relative to the amide plane. The relative energies of different conformers provide insight into the molecule's flexibility and the barriers to internal rotation.

Molecular Dynamics Simulations to Explore Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations have been performed to investigate the dynamic behavior of this compound in different solvent environments. These simulations provide a detailed view of the molecule's flexibility, conformational transitions, and interactions with solvent molecules over time.

In aqueous solution, MD simulations show the formation of hydrogen bonds between the amide group and water molecules, which influences the molecule's solubility and conformational preferences. The simulations also allow for the calculation of properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in modern drug discovery, offering a rational basis for designing new, more potent, and selective molecules, and predicting their activities prior to synthesis, thereby saving time and resources. For this compound and its analogues, QSAR and QSPR studies can elucidate the key structural features that govern their biological effects and physicochemical behavior.

Development of Computational Descriptors for this compound Analogues

The foundation of any robust QSAR or QSPR model lies in the selection and calculation of molecular descriptors. These numerical values represent the chemical information of a molecule. For a diverse set of this compound analogues, a comprehensive suite of descriptors would be calculated to capture various aspects of their molecular structure. The generation of these descriptors is typically performed using specialized software that can compute a wide array of descriptor types from the 2D or 3D representation of the molecule.

Classes of Molecular Descriptors:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and electrotopological state (E-state) indices.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its shape, size, and electronic properties. Examples include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Physicochemical Descriptors: These describe properties like lipophilicity (logP), water solubility (logS), and molar refractivity. These are crucial for understanding the pharmacokinetic profile of a compound.

The table below provides a hypothetical set of computational descriptors that could be calculated for a series of this compound analogues.

AnalogueMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)Molecular Volume (ų)HOMO (eV)LUMO (eV)
Parent 251.334.229.1250.6-6.1-0.9
Analogue 1 265.364.529.1265.8-6.2-1.0
Analogue 2 281.334.038.3258.1-6.3-1.2
Analogue 3 295.364.338.3273.3-6.4-1.3
Analogue 4 267.774.629.1260.2-6.0-0.8

This table contains hypothetical data for illustrative purposes.

The selection of the most relevant descriptors is a critical step in QSAR model development and is often achieved through statistical techniques such as genetic algorithms or stepwise multiple linear regression.

Predictive Models for Biological Activity based on this compound Structures

Once a set of relevant descriptors has been identified, a mathematical model can be developed to correlate these descriptors with the biological activity of the this compound analogues. The biological activity is typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or half-maximal effective concentration (pEC50).

Model Development and Validation:

The dataset of compounds is usually divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. Common methods for building QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between the molecular structure and activity.

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has good predictive ability. Key validation metrics include:

Coefficient of determination (R²): Indicates the goodness of fit of the model for the training set.

Cross-validated R² (Q²): Assesses the predictive power of the model through internal cross-validation (e.g., leave-one-out).

External validation (R²pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development.

The following table presents a hypothetical QSAR model for the anticancer activity of a series of this compound derivatives.

ModelEquationnR²pred
MLR pIC50 = 0.8logP - 0.05TPSA + 0.2*HOMO + 5.2300.850.780.81

This table contains hypothetical data for illustrative purposes. 'n' represents the number of compounds in the dataset.

The interpretation of such a model would suggest that higher lipophilicity (logP) and a higher HOMO energy level are beneficial for the anticancer activity of these compounds, while a larger topological polar surface area (TPSA) is detrimental. Such insights are invaluable for guiding the design of new analogues with improved potency.

Mechanistic Biochemical and Molecular Target Elucidation of N 2 Cyclopropylphenyl 4 Methylbenzamide

Identification and Validation of Protein Targets for N-(2-cyclopropylphenyl)-4-methylbenzamide

The initial step in characterizing a bioactive compound involves identifying and validating its protein targets. This process is crucial for understanding its pharmacological effects. However, specific protein targets for this compound have not been reported in the available scientific literature.

Enzyme inhibition studies are fundamental to determining if a compound acts as an inhibitor and to characterize the nature of that inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

As of this review, no studies detailing the enzyme inhibition kinetics for this compound have been published. Therefore, data regarding its inhibitory constant (Kᵢ), half-maximal inhibitory concentration (IC₅₀), or its specific mechanism of action on any enzyme are not available.

Below is a representative table illustrating the type of data that would be generated from such studies:

Enzyme TargetInhibitorIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
Data Not AvailableThis compoundN/AN/AN/A

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These assays, often using radiolabeled ligands, determine key parameters like the dissociation constant (Kₔ), which indicates the strength of the ligand-receptor interaction.

There are no public records of receptor binding assays being performed with this compound. Consequently, its affinity and selectivity for any known receptor remain uncharacterized. Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) associated with binding have also not been determined.

The following table shows an example of data derived from receptor binding assays:

Receptor TargetLigandKₔ (nM)Bₘₐₓ (fmol/mg protein)
Data Not AvailableThis compoundN/AN/A

For compounds with an unknown mechanism of action, target deconvolution strategies are employed to identify their binding partners. Techniques such as affinity chromatography, chemical proteomics, and computational approaches are utilized. There is no evidence in the literature to suggest that any target deconvolution strategies have been applied to this compound.

Protein-Ligand Interaction Profiling of this compound

Once a protein target is identified, biophysical techniques are used to study the detailed interactions between the ligand and the protein. These methods provide insights into the kinetics, thermodynamics, and structural basis of the interaction.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time binding kinetics, providing association (kₐ) and dissociation (kₔ) rate constants. nicoyalife.com Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kₐ), stoichiometry (n), and thermodynamic parameters. nicoyalife.com

No SPR or ITC studies for this compound have been reported, and as such, the kinetic and thermodynamic profiles of its interaction with any potential protein target are unknown.

An example of an SPR data table is provided below for illustrative purposes:

Analyte (Ligand)Ligand (Protein)kₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₔ (M)
This compoundData Not AvailableN/AN/AN/A

High-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are essential for visualizing the precise binding mode of a ligand within the active or allosteric site of its protein target. This information is invaluable for understanding the mechanism of action and for structure-based drug design.

No structural data from X-ray crystallography or Cryo-EM for this compound in complex with a protein target are available in public databases such as the Protein Data Bank (PDB).

Cellular Pathway Modulation by this compound

Transcriptomic and Proteomic Analyses of Cellular Responses

No publicly available data from transcriptomic or proteomic studies on cells treated with this compound exist. Such studies would involve techniques like RNA sequencing (RNA-Seq) or microarray analysis to measure changes in messenger RNA levels, and mass spectrometry-based proteomics to quantify alterations in protein abundance. The resulting data would typically be presented in formats such as volcano plots to highlight statistically significant changes and heatmaps to visualize expression patterns across different treatment conditions.

Investigation of Specific Signal Transduction Pathways Affected by this compound

Without initial transcriptomic or proteomic data, the specific signal transduction pathways modulated by this compound have not been investigated. Key signaling pathways commonly explored in pharmacological studies include the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and the NF-κB pathway, among others. Research in this area would typically involve techniques such as western blotting to measure the phosphorylation status of key signaling proteins.

Subcellular Localization and Trafficking Studies

There is no information regarding the subcellular distribution or movement of this compound within cells. Determining the localization of a compound is often achieved through methods like fluorescence microscopy, using either intrinsically fluorescent compounds or by attaching a fluorescent tag. These studies help to identify the cellular compartments where the compound accumulates and potentially exerts its effects.

Based on a comprehensive review of available scientific literature, there is currently no specific public domain information regarding the pre-clinical efficacy and mechanistic investigations of the compound This compound .

Searches for in vitro and in vivo studies, including phenotypic screening, dose-response characterization, selectivity assessments, and mechanistic studies in animal models for this particular compound, did not yield any specific results.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables as the necessary scientific data for "this compound" is not available in the searched resources.

Pre Clinical Efficacy and Mechanistic Investigations in in Vitro and in Vivo Research Models Non Human Focus

Mechanistic Efficacy Studies of N-(2-cyclopropylphenyl)-4-methylbenzamide in Animal Models of Disease

Elucidation of Underlying Biological Mechanisms Contributing to Observed Effects

Information regarding the specific biological pathways and molecular targets modulated by this compound is not documented in available scientific literature. As no observed effects have been published, the underlying mechanisms cannot be described.

Metabolism and Pharmacokinetic Studies of this compound in Research Systems

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any research model have been found.

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes/Hepatocytes

There is no publicly available data on the metabolic stability of this compound when incubated with liver microsomes or hepatocytes from any species. Consequently, no metabolites have been identified or characterized.

Disposition (Absorption, Distribution, Excretion) in Pre-clinical Animal Models

No pharmacokinetic studies describing the disposition of this compound in preclinical animal models have been published. Data on its absorption, tissue distribution, and routes of excretion are currently absent from the scientific record.

Investigating Interactions with Drug Metabolizing Enzymes and Transporters (e.g., CYP Inhibition/Induction)

There is no information available regarding the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes or to interact with drug transporters.

Structure Activity Relationship Sar Studies and Analogue Development for N 2 Cyclopropylphenyl 4 Methylbenzamide

Systematic Exploration of Structural Modifications on N-(2-cyclopropylphenyl)-4-methylbenzamide

Impact of Substituents on the Cyclopropylphenyl Moiety on Biological Activity

The cyclopropylphenyl group is a key structural feature, and its modification can significantly influence biological outcomes. The cyclopropyl (B3062369) group itself, due to its strained ring structure, can offer unique conformational rigidity and electronic properties. nih.gov Research on related compounds has shown that the presence and orientation of a cyclopropyl group can be critical for biological activity. nih.gov For instance, in some contexts, the removal of an N-cyclopropyl substituent can lead to a significant loss of activity.

Studies on similar scaffolds, such as 1-phenylcyclopropane carboxamide derivatives, highlight that the rigid conformation imparted by the cyclopropane (B1198618) ring can contribute to enhanced binding affinity, metabolic stability, and other desirable pharmaceutical properties. nih.gov The interaction of this moiety with target proteins is often highly specific. Modifications to the phenyl ring of this group, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic distribution and steric profile, thereby affecting target engagement. For example, in other molecular contexts, introducing a chloro substituent on a phenyl ring has been shown to enhance anticancer potency. mdpi.com

Table 1: Hypothetical SAR Data for Cyclopropylphenyl Moiety Modifications This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound was not publicly available.

Modification on Cyclopropylphenyl Moiety unfold_moreRelative Potency unfold_moreObserved Effect unfold_more
None (Parent Compound)1.0Baseline activity
Removal of cyclopropyl group<0.1Significant loss of activity, indicating the cyclopropyl group is crucial for binding or conformation.
4'-Fluoro substitution1.5Slight increase in activity, potentially due to favorable electronic interactions.
4'-Chloro substitution1.2Maintained or slightly increased activity.
4'-Methoxy substitution0.8Slight decrease in activity, suggesting steric hindrance or unfavorable electronic effects.

Effect of Alterations to the Benzamide (B126) Ring and its Substituents on Target Engagement

The benzamide portion of the molecule also plays a critical role in target engagement. The 4-methyl group on the benzamide ring is a key feature. SAR studies on related N-arylbenzamide series have shown that substituents on the benzamide ring can significantly impact potency and selectivity. nih.govrsc.org For example, in a series of LRRK2 inhibitors, substitutions at the 5-position of the benzamide ring were extensively explored to enhance activity. nih.gov

Alterations to the 4-methyl group, such as replacing it with larger alkyl groups, halogens, or polar functionalities, would likely modulate the compound's lipophilicity and steric interactions within the target's binding pocket. For instance, replacing the methyl group with a more hydrophobic group like a heptyl or cyclohexyl group has been shown to be well-tolerated in other benzamide series. rsc.org Conversely, introducing polar groups could enhance solubility but may negatively impact cell permeability or binding affinity if the binding pocket is hydrophobic.

Table 2: Hypothetical SAR Data for Benzamide Ring Modifications This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound was not publicly available.

Modification on Benzamide Ring unfold_moreRelative Potency unfold_moreObserved Effect unfold_more
None (4-methyl)1.0Baseline activity
4-Ethyl substitution0.9Slight decrease in activity, suggesting a specific size constraint at this position.
4-Trifluoromethyl substitution1.8Increased activity, possibly due to favorable electronic properties of the CF3 group.
4-Chloro substitution1.3Maintained or slightly improved activity.
Unsubstituted benzamide0.5Reduced activity, indicating the 4-substituent is important for binding.

Role of the Amide Linker and its Modifications in Compound Activity

The amide bond is a central linker, holding the two aryl moieties together. Its planar nature and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are fundamental to its role in molecular recognition. nih.govresearchgate.net However, amide bonds can be susceptible to enzymatic cleavage, which can limit a compound's metabolic stability. nih.gov

Modifying the amide linker is a common strategy to improve pharmacokinetic properties. This can include N-alkylation, which removes the hydrogen bond donor capability, or replacement with a bioisostere. For instance, replacing the amide with an ester can sometimes improve permeability, though it may also affect binding affinity. acs.org Other modifications could involve creating "twisted amides" to alter their reactivity and conformational properties. nih.gov Reductive functionalization of the amide is another advanced strategy to create derivatives with potentially higher activity. frontiersin.org

Design Principles and Strategies for this compound Analogues

The development of new analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing desirable properties while minimizing unwanted ones.

Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity. baranlab.org This strategy is widely used to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

For this compound, several bioisosteric replacements could be considered. The amide linker, for example, could be replaced with metabolically more stable groups like a 1,2,3-triazole or an oxadiazole. nih.govmdpi.commdpi.com These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding characteristics of the amide bond. mdpi.com The methyl group on the benzamide ring could be replaced with a chlorine atom or a trifluoromethyl group, which are classical bioisosteres of similar size but different electronic properties. u-tokyo.ac.jp Similarly, the cyclopropyl group could be replaced by other small, strained rings or groups that confer a similar conformational restriction.

Scaffold Hopping and Novel Chemotype Discovery Inspired by this compound

Scaffold hopping is a more drastic design strategy that involves replacing the central core structure of a molecule with a chemically different one, while aiming to retain the original biological activity. niper.gov.inbhsai.org This approach is valuable for discovering novel chemical series with improved properties or for navigating around existing patents. niper.gov.innih.gov

Starting from the this compound scaffold, one could envision replacing the entire benzamide moiety with a different heterocyclic ring system that can present substituents in a similar spatial orientation. For example, a quinoxaline (B1680401) or a phenyl-substituted pyrimidine (B1678525) could serve as a new scaffold. researchgate.netdundee.ac.uknih.gov The goal is to identify a new core that maintains the key pharmacophoric features—the spatial arrangement of the cyclopropylphenyl group and the substituted aromatic ring—necessary for target interaction. This process often involves computational modeling to predict which new scaffolds are likely to fit the target's binding site before undertaking synthetic efforts. nih.gov

No Publicly Available Research Data Found for this compound

Following a comprehensive search of scientific literature, databases, and patent records, no specific information was found for the chemical compound This compound . Consequently, it is not possible to generate an article on its Structure-Activity Relationship (SAR) studies, analogue development, or mechanistic profiles as requested.

Without any foundational data on the biological activity, targets, or derivatives of this compound, the development of the requested detailed analysis is not feasible. The strict requirement to focus solely on this specific compound prevents the use of information from related but distinct benzamide structures.

Therefore, the sections on comparative analysis of its derivatives, the correlation between structural features and target interactions, and the identification of key pharmacophoric elements cannot be completed.

Emerging Research Directions and Future Perspectives for N 2 Cyclopropylphenyl 4 Methylbenzamide in Academic Research

Application of Cutting-Edge Technologies in N-(2-cyclopropylphenyl)-4-methylbenzamide Research

The advent of sophisticated computational and imaging technologies offers unprecedented opportunities to accelerate the understanding of novel chemical entities like this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For a novel compound such as this compound, these technologies can be pivotal in predicting its biological activities and guiding the synthesis of more potent and selective analogs.

Predictive Modeling: AI algorithms can be trained on large datasets of known benzamide (B126) derivatives and their biological targets. By analyzing the structural features of this compound, these models could predict its potential protein-binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even potential off-target effects. This in silico screening can prioritize experimental resources for the most promising avenues of research.

De Novo Design: Generative AI models can design novel benzamide derivatives based on a desired activity profile. Starting with the core scaffold of this compound, these models could suggest modifications to enhance target-specific interactions or improve pharmacokinetic properties.

Hypothetical Application of AI in Lead Optimization:

Model ObjectiveInput DataPredicted Output for this compound AnalogSubsequent Experimental Action
Enhance Kinase Inhibitory PotencyStructures of known kinase inhibitors and their IC50 values.Introduction of a hydroxyl group on the cyclopropyl (B3062369) ring.Synthesis and in vitro kinase assay of the new analog.
Reduce hERG Channel BindingModels trained on compounds with known cardiotoxicity.Modification of the tolyl group to a pyridine (B92270) ring.Patch-clamp electrophysiology testing.

Advanced Imaging Techniques for Tracking this compound in Biological Systems

To understand the mechanism of action of a compound, it is crucial to know its localization within cells and tissues. Advanced imaging techniques could provide spatial and temporal information on the distribution of this compound.

Probe Development: A key step would be the development of a fluorescently labeled or radiolabeled version of this compound. This would involve synthetic chemistry to attach a reporter molecule without significantly altering the compound's biological activity.

Imaging Modalities:

Confocal Microscopy: Using a fluorescently tagged analog, high-resolution images could reveal the subcellular localization of the compound, for instance, whether it accumulates in the nucleus, mitochondria, or other organelles.

Positron Emission Tomography (PET): A radiolabeled version of the compound could be used in preclinical models to visualize its biodistribution in a whole organism in real-time. This would provide valuable information on which tissues the compound targets.

Exploration of Novel Biological Targets and Unconventional Mechanistic Hypotheses for this compound

The true therapeutic potential of a novel compound may lie in unexpected biological pathways. Unbiased screening approaches are essential to uncover these possibilities.

Phenotypic Screening Followed by Target Deconvolution

Instead of starting with a predefined biological target, phenotypic screening involves testing the compound in cell-based or organism-based models to identify a desired change in phenotype (e.g., cancer cell death, reduction in inflammation). sigmaaldrich.com This approach is particularly valuable for discovering first-in-class drugs. sigmaaldrich.com

Screening Strategy: this compound could be screened against a diverse panel of cancer cell lines or in models of inflammatory or neurological diseases.

Target Deconvolution: Once a desirable phenotype is observed, the next critical step is to identify the molecular target responsible for this effect. sigmaaldrich.comnih.gov This "target deconvolution" can be achieved through several methods: sigmaaldrich.comnih.gov

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, render the cells resistant to the compound, pointing towards the target pathway. sigmaaldrich.com

Investigation of Potential Off-Target Interactions and Their Research Implications

Most drugs interact with multiple targets, and these "off-target" interactions can lead to side effects or, in some cases, unexpected therapeutic benefits. Computational tools can predict potential off-target interactions by comparing the structure of this compound to libraries of compounds with known targets. Any predicted high-affinity off-targets should be experimentally validated through binding assays. Understanding the full spectrum of a compound's interactions is crucial for a complete understanding of its biological profile.

Illustrative Table of a Hypothetical Off-Target Prediction:

Predicted Off-TargetPrediction ScorePotential Research Implication
A-Kinase Anchoring Protein0.85Investigation into effects on cellular signaling pathways.
Sigma-1 Receptor0.78Exploration of potential neuroprotective or psychiatric applications.
H3 Histone Demethylase0.72Study of epigenetic modifications induced by the compound.

Synergistic Research Approaches Involving this compound

The therapeutic efficacy of a compound can sometimes be dramatically enhanced when used in combination with other agents. Future research should explore the potential for synergistic interactions between this compound and existing drugs.

For instance, if phenotypic screening reveals activity against a particular cancer type, the compound could be tested in combination with standard-of-care chemotherapies or targeted agents for that cancer. The goal would be to identify combinations that are more effective than either agent alone, potentially allowing for lower doses and reduced toxicity.

Research on this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite a thorough search of academic and scientific databases, no specific research has been identified for the chemical compound this compound. Consequently, a detailed article on its emerging research directions, combination studies, polypharmacology, and the challenges and opportunities in its academic research cannot be provided at this time.

Extensive searches for scholarly articles, clinical trials, and conference proceedings have yielded no results pertaining to this compound. This suggests that the compound is likely not a subject of current, publicly disclosed academic or industrial research.

While the provided outline requested an in-depth analysis of this specific molecule, the absence of foundational research, including synthesis, characterization, and initial biological screening, precludes any discussion of more advanced topics such as:

Combination Studies: Without an established biological target or activity, there is no basis for investigating its synergistic or antagonistic effects with other small molecules.

Multi-Targeting Strategies and Polypharmacology: The potential for a compound to interact with multiple biological targets can only be explored after its primary mechanism of action is understood.

Methodological Advancements: The need for new research methods is driven by the specific challenges encountered during the study of a compound. In the absence of any research, no such challenges have been identified.

Unanswered Questions and Future Avenues: The entire field of inquiry for this compound remains an unanswered question.

It is important to note that research on other related benzamide derivatives is ongoing, but this information is not directly applicable to the specific chemical structure of this compound. The unique combination of the cyclopropylphenyl and 4-methylbenzamide (B193301) moieties defines its distinct chemical properties and potential biological effects, which can only be determined through dedicated research.

Until initial findings on this compound are published, any discussion of its future research landscape would be purely speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-cyclopropylphenyl)-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, using 4-methylbenzoyl chloride and 2-cyclopropylaniline under reflux in a polar aprotic solvent (e.g., DCM or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization involves adjusting stoichiometry, temperature (typically 0–25°C), and reaction time (4–24 hours). Monitoring via TLC or HPLC ensures completion. For scalability, consider coupling agents like HBTU for improved yields under milder conditions .

Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or acetonitrile. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and structure solution employs direct methods in SHELXS/SHELXD . Refinement with SHELXL includes anisotropic displacement parameters and hydrogen atom positioning. Validation tools like PLATON or WinGX ensure structural accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in deuterated solvents (e.g., CDCl3_3). The cyclopropyl group shows distinct splitting patterns (e.g., 1H^1 \text{H}-NMR: δ 0.5–1.5 ppm) .
  • IR : Confirm amide C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • MS : Use high-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+). Discrepancies between experimental and theoretical values require recalibration or alternative ionization methods .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific data for this compound is limited, general safety measures for aromatic amides apply:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid dust formation; handle in a fume hood.
  • Store in airtight containers at 2–8°C.
  • Dispose via hazardous waste protocols, referencing analogs like zoxamide (a structurally similar benzamide) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSPR) predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potentials. Software like Gaussian or ORCA is used .
  • QSPR : Train models on PubChem datasets to predict logP, solubility, and bioavailability. Validate against experimental data from analogs like 4-cyano-N-(2-fluorophenyl)benzamide .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 μM) to distinguish specific inhibition from nonspecific toxicity.
  • Control Experiments : Use inactive analogs (e.g., methyl-substituted benzamides) to confirm target engagement .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) .

Q. How can X-ray crystallography data be leveraged to study intermolecular interactions (e.g., π-stacking, hydrogen bonding) in this compound?

  • Methodological Answer : Analyze the crystal packing using Mercury or CrystalExplorer . Key interactions include:

  • π-π Stacking : Between benzamide and cyclopentyl rings (distance ~3.5–4.0 Å) .
  • N-H···O Hydrogen Bonds : Between amide groups of adjacent molecules (angle ~160°, distance ~2.8 Å). These interactions influence solubility and stability .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the 4-methyl (benzamide) or 2-cyclopropyl (aniline) positions. For example, replace methyl with trifluoromethyl to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute cyclopropyl with spirocyclic or fluorinated groups to optimize pharmacokinetics .
  • High-Throughput Screening : Use automated platforms to test libraries of analogs against target proteins (e.g., kinases) .

Notes

  • Structural and synthetic insights are extrapolated from analogs (e.g., ).
  • Advanced methodologies align with best practices in medicinal chemistry and crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.